(S)-2-Methylazetidine hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
属性
IUPAC Name |
(2S)-2-methylazetidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.ClH/c1-4-2-3-5-4;/h4-5H,2-3H2,1H3;1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQBCZUEZOFZFT-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935669-67-3 | |
| Record name | (2S)-2-methylazetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-2-Methylazetidine Hydrochloride: A Technical Guide
CAS Number: 935669-67-3
This technical guide provides an in-depth overview of (S)-2-Methylazetidine hydrochloride, a valuable building block for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, provides experimental protocols for its synthesis, and explores its application in the development of therapeutic agents, particularly kinase inhibitors.
Chemical and Physical Properties
This compound is a chiral heterocyclic compound that is typically a solid at room temperature. Below is a summary of its key quantitative data.
| Property | Value |
| Molecular Formula | C₄H₁₀ClN |
| Molecular Weight | 107.58 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Solubility | Soluble in water and methanol. |
| Storage | Store in a cool, dry place away from moisture. |
Experimental Protocols
Enantioselective Synthesis of (S)-2-Methylazetidine
A common synthetic route to (S)-2-Methylazetidine involves the cyclization of a protected amino alcohol derived from a chiral precursor, such as (S)-alaninol. The following is a representative experimental protocol.
Step 1: Protection of (S)-Alaninol
-
To a solution of (S)-alaninol (1 equivalent) in dichloromethane (CH₂Cl₂), add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and triethylamine (Et₃N) (1.2 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-(S)-alaninol.
Step 2: Mesylation of N-Boc-(S)-alaninol
-
Dissolve N-Boc-(S)-alaninol (1 equivalent) in anhydrous CH₂Cl₂ and cool to 0 °C.
-
Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 equivalents).
-
Stir the reaction at 0 °C for 2 hours.
-
Wash the reaction mixture with cold water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the mesylated intermediate.
Step 3: Intramolecular Cyclization
-
Dissolve the mesylated intermediate in a suitable solvent such as tetrahydrofuran (THF).
-
Add a strong base, for instance, sodium hydride (NaH) (1.5 equivalents), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction with water.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-(S)-2-methylazetidine.
Step 4: Deprotection to this compound
-
Dissolve N-Boc-(S)-2-methylazetidine in a solution of hydrochloric acid (HCl) in a suitable solvent like 1,4-dioxane or diethyl ether.
-
Stir the mixture at room temperature until the deprotection is complete, as monitored by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure to obtain this compound as a solid.
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the enantioselective synthesis of this compound.
Application in Drug Discovery: Kinase Inhibitor Synthesis
The azetidine motif is a valuable component in the design of kinase inhibitors due to its ability to impart favorable pharmacokinetic properties. This compound serves as a key building block for introducing this moiety into inhibitor scaffolds.
General Protocol for Incorporation into a Kinase Inhibitor Scaffold
The following protocol outlines a general approach for coupling (S)-2-Methylazetidine to a core kinase inhibitor structure, often involving a nucleophilic substitution or amide bond formation.
-
Deprotonation (if necessary): If the coupling reaction requires the free base, this compound can be neutralized with a suitable base (e.g., triethylamine, diisopropylethylamine) in an aprotic solvent.
-
Nucleophilic Substitution: A common strategy involves the reaction of the free (S)-2-methylazetidine with an electrophilic center on the kinase inhibitor precursor (e.g., a halogenated heterocycle).
-
Dissolve the kinase inhibitor precursor and (S)-2-methylazetidine (free base) in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Add a suitable base (e.g., potassium carbonate, cesium carbonate) to facilitate the reaction.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor its progress by LC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
-
-
Amide Coupling: If the azetidine is to be incorporated via an amide bond, it can be reacted with a carboxylic acid on the inhibitor scaffold.
-
Activate the carboxylic acid group using a coupling agent such as HATU, HBTU, or EDC/HOBt in a solvent like DMF.
-
Add (S)-2-methylazetidine (free base) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion.
-
Purify the product using standard chromatographic techniques.
-
**Signaling Pathway Inhibition by Azetidine-Containing
(S)-2-Methylazetidine Hydrochloride Structural Analogues: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Methylazetidine hydrochloride and its structural analogues represent a compelling class of small molecules with significant potential in drug discovery. The constrained four-membered azetidine ring imparts unique conformational rigidity and metabolic stability, making it an attractive scaffold for modulating biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound analogues, with a focus on their potential therapeutic applications in oncology, neuroscience, and infectious diseases.
Synthesis of (S)-2-Methylazetidine and its Analogues
The stereospecific synthesis of (S)-2-Methylazetidine and its derivatives is crucial for understanding their structure-activity relationships. A common strategy involves the cyclization of chiral precursors.
General Synthesis of 2-Substituted Azetidines
A prevalent method for the synthesis of 2-substituted azetidines involves the preparation of N-protected azetidines followed by deprotection. For instance, reacting a primary arylmethylamine with a suitable propane derivative containing leaving groups at the 1 and 3 positions in a hot organic solvent with a non-nucleophilic base can yield an N-protected azetidine. Subsequent hydrogenolysis under acidic conditions affords the azetidinium salt, which can then be converted to the free base.
Synthesis of this compound
A specific process for the synthesis of 2-methylazetidine involves the following key steps:
-
Formation of an N-protected 2-methylazetidine: This is typically achieved by reacting a chiral amine with a 1,3-dihalopropane derivative.
-
Deprotection and Salt Formation: The protecting group is removed, often by hydrogenolysis, in the presence of hydrochloric acid to yield this compound.
Detailed synthetic protocols for various optically active 2-substituted azetidine-2-carbonitriles, which can serve as precursors to other analogues, have also been described. These methods often utilize chiral auxiliaries to control the stereochemistry at the C2 position.
Biological Activities and Quantitative Data
Structural analogues of this compound have demonstrated a wide range of biological activities. The following tables summarize key quantitative data for various analogues.
Anticancer Activity
Azetidine-containing compounds, particularly azetidin-2-ones, have shown promising anticancer properties. Their mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
| Compound ID | Cancer Cell Line | IC50 (
The Enantioselective Landscape of 2-Methylazetidines: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold has garnered significant attention in medicinal chemistry, prized for its unique conformational constraints and favorable physicochemical properties that can enhance metabolic stability and binding affinity. Among these four-membered heterocycles, chiral 2-methylazetidines represent a critical subclass. The introduction of a stereocenter at the 2-position gives rise to (R)- and (S)-enantiomers, which often exhibit distinct pharmacological profiles, a crucial consideration in the design of selective and potent therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of chiral 2-methylazetidines, with a particular focus on their modulation of nicotinic acetylcholine receptors (nAChRs), a key area of their investigation.
Nicotinic Acetylcholine Receptor Modulation: A Primary Target
A substantial body of evidence points to nAChRs as a principal target for azetidine-containing compounds. These ligand-gated ion channels are implicated in a wide array of physiological processes and are attractive targets for therapeutic intervention in neurological and psychiatric disorders. The chirality of ligands plays a pivotal role in their interaction with the diverse subtypes of nAChRs.
One of the most well-studied azetidine derivatives in this context is Sazetidine-A, a potent partial agonist at α4β2 nAChRs. While not a simple 2-methylazetidine, its structure and activity provide valuable insights into how the azetidine ring contributes to nAChR modulation. Sazetidine-A also demonstrates the ability to interact with α7 nAChRs, highlighting the potential for polypharmacology within this class of compounds. The stereochemistry of related chiral compounds has been shown to be a determining factor in their selectivity for different nAChR subtypes.
Quantitative Insights into the Biological Activity of Chiral Azetidine Derivatives
While comprehensive public data directly comparing the activity of (R)- and (S)-2-methylazetidine across a range of targets is limited, the available information on related chiral azetidine derivatives underscores the importance of stereochemistry. The following table summarizes representative biological activities of chiral azetidine-containing molecules, primarily focusing on their interaction with nAChRs.
| Compound Class | Specific Compound/Derivative | Target(s) | Activity Type | Quantitative Data (IC50, Ki, EC50) | Reference(s) |
| Azetidine-based nAChR Ligands | Sazetidine-A | α4β2 nAChRs | Partial Agonist | Ki = 0.4 nM (rat), 0.6 nM (human) | |
| α7 nAChRs | Modulator | EC50 = 4.2 µM (in SH-SY5Y cells) | |||
| Chiral Selenium-containing Azetidin-2-ones | Compound 9a | Human Cancer Cell Lines (e.g., A2780T) | Cytotoxicity | IC50 = 1-3 nM | |
| Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amines | (R)-5a | A2780 (Ovarian Carcinoma) | Antiproliferative | Significant IC50 values reported |
Signaling Pathways and Experimental Workflows
The biological effects of chiral 2-methylazetidines, particularly their action on nAChRs, are elucidated through specific signaling pathways and experimental procedures.
Nicotinic Acetylcholine Receptor Signaling
Activation of nAChRs by an agonist, such as a chiral 2-methylazetidine derivative, leads to the opening of the ion channel and a subsequent influx of cations, primarily Na+ and Ca2+. This influx depolarizes the cell membrane, triggering a cascade of downstream cellular responses. In neurons, this can lead to the release of neurotransmitters. The diagram below illustrates this fundamental signaling pathway.
Experimental Workflow: Calcium Influx Assay
A common method to assess the activity of compounds on nAChRs is the calcium influx assay. This experiment measures the increase in intracellular calcium concentration following receptor activation. The workflow for such an assay is depicted below.
Detailed Experimental Protocols
To
Introduction: The Significance of Strained Rings in Drug Design
An In-depth Technical Guide on the Role of (S)-2-Methylazetidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry. Their inherent ring strain, once viewed as a liability, is now exploited to impart unique conformational rigidity and novel vector orientations for substituents, which can lead to improved binding affinity and selectivity for biological targets. Among these, chiral building blocks like (S)-2-Methylazetidine offer a stereochemically defined scaffold that is crucial for optimizing interactions with chiral biological macromolecules.
This technical guide explores the multifaceted role of (S)-2-Methylazetidine in modern drug discovery. We will delve into its synthesis, its application as a bioisosteric replacement, its impact on structure-activity relationships (SAR), and its incorporation into pharmacologically active agents.
Synthesis of Enantiopure (S)-2-Methylazetidine
The synthesis of azetidines presents challenges due to their ring strain. However, scalable and efficient routes to enantiopure (S)-2-Methylazetidine have been developed, making it an accessible building block for medicinal chemistry programs. Two notable orthogonal routes have been reported that produce the compound in high yield and enantiomeric excess (>99% ee) without the need for column chromatography.
Key Synthetic Strategies
-
Bis-Triflate Cyclization: This route involves the in-situ generation and cyclization of a 1,3-bis-triflate derived from (R)-1,3-butanediol. The subsequent reaction with a suitable amine, followed by deprotection, yields the desired (S)-2-Methylazetidine. This method is highly efficient, affording the product in a 61% overall yield.
-
Chemoselective Reduction: An alternative strategy starts from N-Boc-azetidine-2-carboxylic acid. A chemoselective reduction of the carboxylic acid moiety, followed by subsequent chemical manipulations, provides (S)-2-Methylazetidine. This pathway results in a 49% overall yield.
Caption: Workflow for the Bis-Triflate Cyclization Synthesis Route.
Core Applications in Medicinal Chemistry
(S)-2-Methylazetidine serves several critical functions in drug design, primarily as a conformationally restricted amine and a versatile bioisostere.
(S)-2-Methylazetidine as a Bioisostere
Bioisosterism involves substituting one atom or group with another to create a new compound with similar biological activity but improved physicochemical or pharmacokinetic properties. The rigid, three-dimensional structure of the (S)-2-methylazetidine ring makes it an excellent non-classical bioisostere for commonly used groups in drug molecules.
-
Replacement for Acyclic Amines: It can replace flexible acyclic amine fragments, such as isopropyl or sec-butyl groups, to lock the conformation of a molecule. This pre-organization can reduce the entropic penalty upon binding to a target, potentially increasing potency.
-
Modulation of Physicochemical Properties: The introduction of the azetidine ring alters a compound's lipophilicity (LogP), polarity, and metabolic stability. This can be crucial for optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Caption: The Concept of Bioisosteric Replacement.
Impact on Structure-Activity Relationships (SAR)
SAR studies are fundamental to understanding how a molecule's structure relates to its biological activity, guiding the optimization of lead compounds. The incorporation of (S)-2-Methylazetidine provides a powerful tool for probing
(S)-2-Methylazetidine Hydrochloride: A Technical Guide for Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Methylazetidine hydrochloride is a valuable building block in fragment-based drug discovery (FBDD), offering a desirable three-dimensional (3D) scaffold that can lead to potent and selective inhibitors. Its rigid, saturated heterocyclic structure provides distinct advantages in exploring chemical space compared to flat, aromatic fragments. This technical guide provides an in-depth overview of the application of the (S)-2-methylazetidine moiety in FBDD, drawing on examples from the literature to illustrate its utility in developing inhibitors for targets such as the ENL YEATS domain and ketohexokinase. While a comprehensive, publicly available FBDD campaign starting from the initial screening of this compound is not documented, its incorporation into successful inhibitor designs highlights its potential as a valuable fragment.
Physicochemical Properties of the (S)-2-Methylazetidine Scaffold
The (S)-2-methylazetidine fragment possesses physicochemical properties that align well with the principles of FBDD, often adhering to the "Rule of Three." These properties make it an attractive starting point for optimization into more complex and potent drug candidates.
| Property | Value | Source |
| Molecular Weight | 107.58 g/mol | --INVALID-LINK-- |
| cLogP | 0.79 | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 1 | --INVALID-LINK-- |
| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |
| Rotatable Bonds | 0 | --INVALID-LINK-- |
Fragment-Based Drug Discovery Workflow
The general workflow for FBDD involves several key stages, from initial screening of a fragment library to the development of a lead compound. The (S)-2-methylazetidine scaffold can be introduced at the fragment screening stage or incorporated during the optimization of an initial hit.
Case Study 1: Inhibition of the ENL YEATS Domain
The ENL YEATS domain is a reader of histone acetylation marks and a target in oncology. A study on the discovery of selective small molecule inhibitors for this target provides a compelling example of the successful incorporation of the 2-methylazetidine moiety.[1]
Hit Identification and Optimization
While the initial screen that identified the azetidine-containing scaffold is not detailed, the study presents a series of compounds where the 2-methylazetidine group plays a crucial role in achieving high potency. Compound 11 from this study, which incorporates a 2-methylazetidine ring, demonstrated a significant improvement in potency compared to analogues with other substituents.[1]
| Compound | R Group | IC50 (nM) |
| 11 | 2-methylazetidine | 51 |
| 12 | (R)-2-methylazetidine | >1000 |
| 13 | (S)-2-methylazetidine | 65 |
| 14 | 2,2-dimethylazetidine | 120 |
Table adapted from data presented in the study on ENL YEATS domain inhibitors.[1]
The data suggests that the stereochemistry and substitution pattern of the azetidine ring are critical for optimal binding to the ENL YEATS domain.
Experimental Protocols
Synthesis of Compound 11 (Illustrative) : To a solution of intermediate 46 (58 mg, 0.2 mmol) in DMF (1 mL) was added 2-methylazetidine hydrochloride (43 mg, 0.4 mmol) and Ti(OiPr)₄ (0.6 mmol, 170 mg). The mixture was stirred at room temperature for 10 minutes. Then, NaBH(OAc)₃ (0.6 mmol, 127 mg) was added, and the mixture was heated to 70-75 °C for 24 hours under a nitrogen atmosphere. The reaction was then processed to isolate the final product.[1]
In Vitro Inhibition Assay : The inhibitory activity of the compounds against the ENL-acetyl-H3 interaction was determined using a biochemical assay. The IC₅₀ values were calculated from dose-response curves.[1]
Case Study 2: Ketohexokinase (KHK) Inhibitors
Ketohexokinase is an enzyme involved in fructose metabolism and is a target for metabolic diseases. The clinical candidate PF-06835919, a potent KHK inhibitor, features an (S)-2-methylazetidine moiety. Analysis of its binding mode provides valuable insights into how this fragment can be utilized in drug design.[2]
Structural Insights from X-ray Crystallography
The co-crystal structure of a related inhibitor, LY-3522348, with human KHK reveals that the (S)-2-methylazetidine group occupies a specific sub-pocket (the ATP-ribose pocket). The methyl group fits into a small hydrophobic pocket defined by Phe260, which typically accommodates the methylene of the ATP ribose sidechain. This highlights the importance of the stereochemistry and the methyl substituent for achieving potent and selective inhibition.[2]
Experimental Protocols
Protein Expression and Purification for Crystallography : For structural studies, human KHK would be expressed, for example, in a baculovirus/insect cell system. The protein would then be purified to homogeneity using a series of chromatography steps, such as affinity and size-exclusion chromatography.
X-ray Crystallography : Crystals of the KHK protein would be grown using vapor diffusion methods. To obtain the co-crystal structure with an inhibitor, the crystals would be soaked in a solution containing the compound. X-ray diffraction data would then be collected at a synchrotron source. The structure is solved by molecular replacement and refined to yield the final model of the protein-ligand complex.
Conclusion
References
- 1. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacophore-based virtual screening and in silico investigations of small molecule library for discovery of human hepatic ketohexokinase inhibitors for the treatment of fructose metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-Methylazetidine
Welcome to the technical support center for the synthesis of (S)-2-Methylazetidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in (S)-2-Methylazetidine synthesis?
Low yields in (S)-2-methylazetidine synthesis are frequently attributed to the inherent ring strain of the four-membered azetidine ring, which makes its formation challenging. Common causes for low yields include:
-
Competing Side Reactions: Intermolecular reactions between starting materials can lead to dimers or polymers, especially at high concentrations. Elimination reactions can form undesired alkenes, and solvolysis can occur if a nucleophilic solvent is used.
-
Ring-Opening of β-lactam Intermediates: In syntheses that proceed via a β-lactam (azetidin-2-one) intermediate, ring-opening can be a significant side reaction, particularly during reduction.
-
Poor Leaving Group: The efficiency of intramolecular cyclization is highly dependent on the quality of the leaving group. A poor leaving group will slow down the desired SN2 reaction, allowing side reactions to dominate.
-
Reaction Conditions: Suboptimal temperature, solvent, or base can significantly impact the reaction outcome.
Q2: How can I minimize side reactions during the synthesis?
Minimizing side reactions is crucial for improving the yield of (S)-2-Methylazetidine. Here are some strategies:
-
Control Reaction Temperature: Lowering the reaction temperature can often disfavor side reactions. For instance, in the reduction of β-lactams, performing the reaction at 0 °C to -78 °C can reduce the rate of ring-opening.
-
Optimize Solvent Choice: The polarity of the solvent can influence the reaction pathway. It is recommended to screen a range of aprotic solvents to find the optimal conditions for your specific synthesis.
-
Use of Protecting Groups: The choice of a protecting group for the nitrogen atom is critical. Bulky protecting groups can prevent unwanted side reactions and influence the stereochemical outcome. The trityl protecting group, for example, has been used effectively in the cyclization of 3-amino-1-propanol derivatives.
-
Slow Addition of Reagents: In some cases, slow, dropwise addition of a reagent can help to maintain a low concentration of the reactive species and favor the desired intramolecular cyclization over intermolecular side reactions.
Q3: What are the best practices for purifying (S)-2-Methylazetidine?
The purification of azetidines can be challenging due to their polarity and basicity. Here are some recommended practices:
-
Column Chromatography: Use deactivated silica gel (e.g., treated with triethylamine) to prevent the basic azetidine from streaking or decomposing on the acidic silica. A gradient elution, starting with a non-polar solvent and gradually increasing polarity (e.g.,
Technical Support Center: Purification of (S)-2-Methylazetidine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (S)-2-Methylazetidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the typical purity specifications for this compound used in pharmaceutical applications?
A1: For pharmaceutical applications, this compound typically requires a high purity, often greater than 98%.[1] Some commercial suppliers offer purities as high as 99.80%.[2] The specific required purity will depend on the subsequent synthetic steps and the final application.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a dry, sealed container.[1] For long-term storage, temperatures of 4°C are recommended.[2][3] If dissolved in a solvent, it can be stored at -20°C for up to a month or -80°C for up to six months in a sealed container, away from moisture.[2][4]
Q3: What are the common analytical techniques to assess the purity of this compound?
A3: The purity of this compound is typically assessed using the following techniques:
-
High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC), is a common method for determining purity.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the chemical structure and identify any impurities.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[1]
Q4: What are some potential impurities that might be present after the synthesis of this compound?
A4: While specific impurities will depend on the synthetic route, potential impurities could include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Byproducts: Compounds formed from side reactions.
-
Solvents: Residual solvents from the reaction or work-up.
-
Enantiomeric impurity: The (R)-enantiomer of 2-Methylazetidine hydrochloride.
-
Polymers: Azetidine and its derivatives can be prone to polymerization, especially in their free base form.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Initial Isolation | Incomplete reaction or presence of significant byproducts. | Optimize the reaction conditions (temperature, reaction time, stoichiometry of reactants) to drive the reaction to completion. Consider a preliminary purification step like an acid-base extraction to remove non-basic impurities before final purification. |
| Inefficient extraction during work-up. | Ensure the pH is appropriately adjusted during aqueous extractions to keep the product in the desired layer. Use a sufficient volume of extraction solvent and perform multiple extractions. | |
| Difficulty with Recrystallization (Oiling Out, No Crystals Form) | The compound is too soluble in the chosen solvent system. | Try a different solvent or a solvent/anti-solvent system. Common solvents for hydrochloride salts include isopropanol, ethanol, methanol, or mixtures with ethers like diethyl ether or MTBE. |
| Presence of impurities inhibiting crystallization. | Attempt to purify the crude material by column chromatography before recrystallization. Seeding the solution with a small crystal of pure product can also induce crystallization. | |
| Column Chromatography Issues (Poor Separation, Tailing) | Inappropriate stationary or mobile phase. | For hydrochloride salts, silica gel is common, but tailing can occur. Adding a small amount of a volatile amine (e.g., triethylamine) or acid (e.g., acetic acid) to the eluent can sometimes improve peak shape, but care must be taken as this can neutralize the salt. Normal phase chromatography on alumina may also be an option. |
| The compound is streaking on the column. | Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading onto the column. Dry loading the sample onto silica gel can also prevent streaking. | |
| Product is a Liquid or Oil Instead of a Solid | The product may be hygroscopic and has absorbed moisture from the air. The presence of impurities can also lower the melting point. | Ensure all solvents are anhydrous and the work-up is performed under a dry atmosphere (e.g., nitrogen or argon). Dry the purified product under high vacuum. If it remains an oil, it may require further purification. Some sources describe the appearance as a light yellow to light brown liquid.[2][6] |
| Inconsistent Analytical Results (e.g., NMR, HPLC) | The sample is not homogeneous. | Ensure the sample is well-mixed before taking an aliquot for analysis. |
| Degradation of the sample. | This compound is generally stable, but degradation can occur under harsh conditions. Store the sample under the recommended conditions and re-analyze. |
Experimental Protocols
Below are detailed methodologies for key purification experiments. These are general procedures and may require optimization for your specific case.
Protocol 1: Recrystallization
This protocol is based on general recrystallization techniques for amine hydrochloride salts.[7]
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimum amount of a hot solvent (e.g., isopropanol, ethanol). Potential anti-solvents include diethyl ether or ethyl acetate.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through celite to remove the carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. The flask can then be placed in a refrigerator or ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol is based on general flash chromatography techniques for polar compounds.[8]
-
Stationary Phase and Eluent Selection: Perform thin-layer chromatography (TLC) to determine a suitable eluent system that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. A common mobile phase could be a mixture of dichloromethane and methanol.
-
Column Packing: Pack a glass column with silica gel using the selected eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column.
-
Elution: Run the column with the selected eluent, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Final Product: The resulting solid or oil should be dried under high vacuum.
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification and analysis of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. CAS 935669-67-3 | this compound - Synblock [synblock.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemscene.com [chemscene.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 6. This compound | 935669-67-3 [chemicalbook.com]
- 7. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-2-Methylazetidine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of (S)-2-Methylazetidine hydrochloride. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it is recommended to store it under the following conditions:
-
Atmosphere: Store under an inert gas, such as nitrogen or argon.[1][3]
-
Environment: Store in a dry, cool, and well-ventilated place.[3][4][5] Protect from moisture.[3]
Q2: Is this compound hygroscopic?
Q3: What is the expected shelf life of this compound?
A3: The shelf life of this compound is dependent on proper storage conditions. When stored as recommended (refrigerated, under inert gas, and protected from moisture), the compound is expected to be stable. For specific shelf-life information, it is always best to refer to the certificate of analysis provided by the supplier.
Q4: How should I handle this compound safely?
A4: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[4][7][8] It is also harmful if swallowed or inhaled.[5] Always handle this compound in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[3][5] Avoid generating dust.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent reaction yields or unexpected side products. | Degradation of the starting material due to improper storage or handling. | 1. Verify the purity of your this compound using a suitable analytical method like HPLC (see Experimental Protocols section). 2. Ensure the compound has been stored under the recommended conditions (refrigerated, under inert gas, and protected from moisture).[1][3] 3. If the compound is old or has been handled frequently, consider using a fresh batch. |
| The compound appears clumpy or has changed in appearance. | Absorption of moisture from the atmosphere (hygroscopicity). | 1. Dry the material under vacuum. 2. Handle the compound in a glove box or under a stream of inert gas to minimize moisture exposure. 3. Store the compound in a desiccator over a suitable drying agent. |
| Multiple peaks are observed during HPLC analysis of the starting material. | 1. Presence of impurities from synthesis. 2. Degradation of the compound. 3. Inappropriate HPLC method. | 1. Review the certificate of analysis for known impurities. 2. Consider the possibility of degradation via azetidinium ion formation, especially if the material has been exposed to acidic conditions or elevated temperatures.[1] 3. Optimize your HPLC method. For amine hydrochlorides, issues like peak splitting can occur due to interactions with the stationary phase.[9] Try using a buffer in your mobile phase or an ion-pairing agent.[3] |
Stability and Degradation
While this compound is stable under recommended storage conditions, it can be susceptible to degradation under certain circumstances.[3] Forced degradation studies on similar azetidine-containing compounds suggest a potential degradation pathway involving the formation of a reactive azetidinium ion, particularly under hydrolytic conditions.[1] This intermediate can then react with nucleophiles present in the environment.
Potential Degradation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. benchchem.com [benchchem.com]
- 6. Crystallinity, hygroscopicity and dissolution of moricizine hydrochloride hemihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
- 9. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]
Technical Support Center: Diastereoselective Reactions of 2-Methylazetidine
Welcome to the technical support center for diastereoselective reactions involving 2-methylazetidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing diastereoselectivity in reactions with 2-methylazetidine?
A1: Achieving high diastereoselectivity in reactions involving 2-methylazetidine is dependent on a combination of factors that control the steric and electronic environment of the transition state. The most critical factors include:
-
Reaction Temperature: Lower temperatures often favor the kinetically controlled product, leading to higher diastereoselectivity. Conversely, higher temperatures can lead to thermodynamic equilibrium and a mixture of diastereomers.[1]
-
Solvent Polarity: The polarity of the solvent can influence the stability of intermediates and transition states. A systematic screening of solvents is often necessary to find the optimal conditions for a desired diastereomer.
-
Nature of the Electrophile/Reagents: The steric bulk and electronic properties of the incoming electrophile or other reactants play a crucial role in facial selectivity. Bulky reagents will preferentially approach from the less hindered face of the 2-methylazetidine ring.
-
Protecting Groups: The choice of the nitrogen protecting group on the azetidine ring can significantly influence the conformation of the ring and direct the approach of incoming reagents, thereby affecting diastereoselectivity.
-
Lewis Acids/Catalysts: The use of Lewis acids or other catalysts can coordinate to the azetidine nitrogen or other functional groups, creating a more rigid transition state and enhancing diastereoselectivity.
Q2: How can I accurately determine the diastereomeric ratio (d.r.) of my 2-methylazetidine product?
A2: The most common and reliable method for determining the diastereomeric ratio is through ¹H NMR spectroscopy.[2][3][4]
-
Signal Integration: Identify well-resolved signals corresponding to each diastereomer in the ¹H NMR spectrum. Protons adjacent to the newly formed stereocenter are often the most informative. Careful integration of these distinct signals will provide the diastereomeric ratio.[2] For accurate quantification, ensure that the chosen signals are fully relaxed between scans by using a sufficient relaxation delay.
-
Baseline Correction: Proper baseline correction of the spectrum is crucial for accurate integration.[3]
-
Advanced NMR Techniques: In cases of severe signal overlap, advanced NMR techniques like band-selective pure shift NMR spectroscopy can be employed to collapse multiplets into singlets, significantly improving spectral resolution and allowing for more accurate d.r. determination.[5][6]
-
Chromatographic Methods: Chiral HPLC or GC can also be used to separate and quantify diastereomers, particularly when NMR signals are not well-resolved.
Q3: What are common side reactions to be aware of during diastereoselective reactions of 2-methylazetidine?
A3: Several side reactions can compete with the desired diastereoselective transformation:
-
Ring-Opening: The strained four-membered ring of azetidines can be susceptible to ring-opening under harsh reaction conditions, such as the use of strong nucleophiles or very acidic/basic media.[7]
-
Polymerization: In reactions involving highly reactive intermediates, such as those in Staudinger reactions, polymerization can be a significant side reaction.
-
Elimination Reactions: Depending on the substrate and reagents, elimination reactions can compete with the desired substitution or addition.
-
Racemization: Under certain conditions, particularly with prolonged reaction times or elevated temperatures, epimerization at a stereocenter can occur, leading to a loss of diastereoselectivity.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity (Poor d.r.)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Temperature | Lower the reaction temperature. Reactions are often run at 0 °C, -20 °C, or even -78 °C to favor the kinetic product.[1] |
| Inappropriate Solvent | Screen a range of solvents with varying polarities (e.g., THF, diethyl ether, dichloromethane, toluene). |
| Steric Hindrance | If possible, modify the steric bulk of the reagents or the protecting group on the azetidine nitrogen to enhance facial bias. |
| Lack of Pre-complexation | When using Lewis acids or chelating reagents, ensure adequate time for pre-complexation with the 2-methylazetidine substrate before adding the electrophile. |
| Equilibration of Product | Reduce reaction time or quench the reaction promptly once the starting material is consumed to prevent erosion of the initial diastereomeric ratio. |
Problem 2: Low Reaction Yield
Possible Causes & Solutions
| Cause | Recommended Solution |
| Decomposition of Starting Material or Product | Ensure inert reaction conditions (e.g., dry solvents, argon/nitrogen atmosphere). The strained azetidine ring can be sensitive.[7] |
| Ring-Opening Side Reaction | Use milder reagents and lower reaction temperatures. If using a strong nucleophile, consider a more controlled addition.[7] |
| Inefficient Reagent/Catalyst Activity | Verify the quality and activity of reagents and catalysts. If necessary, use freshly prepared or purified materials. |
| Intermolecular Side Reactions | For intramolecular reactions, consider using high dilution conditions to favor the desired cyclization over intermolecular reactions. |
| Poor Leaving Group (for substitutions) | If applicable, convert a poor leaving group (e.g., a hydroxyl group) into a better one (e.g., tosylate, mesylate, or triflate). |
Experimental Protocols
General Protocol for Diastereoselective Alkylation of N-Boc-2-methylazetidine
This protocol is a generalized procedure and may require optimization for specific electrophiles.
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add a solution of N-Boc-2-methylazetidine in anhydrous THF (0.1 M).
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add a strong, non-nucleophilic base such as s-BuLi or LDA dropwise. Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation and formation of the lithiated intermediate.
-
Alkylation: Add a solution of the electrophile (e.g., benzyl bromide) in anhydrous THF dropwise to the cooled solution.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.
Visualizations
Logical Workflow for Troubleshooting Low Diastereoselectivity
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Synthesis of (S)-2-Methylazetidine: A Comparative Guide to Analytical Methods
For researchers and professionals in drug development, the successful synthesis of a specific enantiomer, such as (S)-2-Methylazetidine, is critically dependent on rigorous analytical validation. This guide provides a comparative overview of key analytical methods used to confirm the identity, purity, and stereochemical integrity of this important chiral building block.
Comparison of Analytical Validation Methods
The validation of a chiral synthesis requires a multi-faceted analytical approach. Each method provides unique and complementary information. The following table summarizes the primary techniques for the validation of (S)-2-Methylazetidine synthesis.
| Analytical Method | Information Provided | Sample Requirements | Key Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Confirms chemical structure, identifies impurities. | 1-10 mg dissolved in a deuterated solvent. | Provides detailed structural information, non-destructive. | Does not directly provide enantiomeric excess, may require advanced techniques for complex mixtures. |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation pattern.[1][2] | <1 mg, can be in solution or solid. | High sensitivity, provides molecular formula confirmation. | Does not typically distinguish between enantiomers without a chiral auxiliary. |
| Chiral Chromatography (HPLC/GC) | Determines enantiomeric excess (ee%) and purity. | <1 mg dissolved in a suitable solvent. | The gold standard for quantifying enantiomers.[3] | Requires method development for specific compounds, specialized chiral columns can be expensive. |
| Optical Rotation (Polarimetry) | Confirms the presence of a single enantiomer and its identity.[4][5] | 1-10 mg dissolved in a suitable solvent. | Relatively simple and fast, confirms the overall chirality of the sample.[6] | The presence of highly rotating impurities can affect accuracy, requires a known standard for comparison.[5] |
Experimental Protocols
Detailed and accurate experimental protocols are essential for reproducible and reliable validation results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of 2-methylazetidine.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Procedure:
-
Dissolve 5-10 mg of the synthesized (S)-2-Methylazetidine in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Analyze the spectra for chemical shifts, coupling constants, and integration to confirm the expected structure. The presence of unexpected signals may indicate impurities.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of 2-methylazetidine.
-
Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Procedure:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ion mode.
-
Identify the molecular ion peak ([M+H]⁺) corresponding to the protonated form of 2-methylazetidine (C₄H₉N, MW: 71.12 g/mol ).[7]
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the enantiomeric excess (ee%) of the synthesized (S)-2-Methylazetidine.
-
Instrumentation: HPLC system with a chiral stationary phase column (e.g., Chiralcel OD-H or similar).
-
Procedure:
-
Prepare a standard solution of racemic 2-methylazetidine and a solution of the synthesized (S)-2-Methylazetidine in the mobile phase.
-
Set up the HPLC system with a suitable mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of a basic additive like diethylamine).[8]
-
Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas for both enantiomers in the chromatogram.
-
Calculate the enantiomeric excess using the formula: ee% = [([S] - [R]) / ([S] + [R])] x 100.
-
Optical Rotation
-
Objective: To measure the specific rotation of the synthesized (S)-2-Methylazetidine.
-
Instrumentation: Polarimeter.
-
Procedure:
-
Prepare a solution of the sample with a known concentration (c) in a suitable solvent (e.g., chloroform).
-
Measure the observed rotation (α) of the solution in a polarimeter cell of a known path length (l).
-
Calculate the specific rotation [α] using the formula: [α] = α / (c × l).[5]
-
Compare the measured specific rotation to the literature value for enantiopure (S)-2-Methylazetidine to confirm the absolute configuration. A negative value is expected for the (S)-enantiomer.
-
Visualizing the Validation Process
The following diagrams illustrate the general workflow for the synthesis and validation of (S)-2-Methylazetidine and a decision-making process for selecting the appropriate analytical method.
Caption: Workflow for the synthesis and analytical validation of (S)-2-Methylazetidine.
Caption: Decision tree for selecting an analytical method for validation.
References
- 1. Aziridine, 2-methyl- [webbook.nist.gov]
- 2. scienceready.com.au [scienceready.com.au]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Specific rotation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 2-Methylazetidine | C4H9N | CID 533460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. home.iitk.ac.in [home.iitk.ac.in]
A Comparative Guide to the Synthetic Routes of Enantiopure 2-Methylazetidine
For Researchers, Scientists, and Drug Development Professionals
Enantiomerically pure 2-methylazetidine is a valuable chiral building block in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. The conformational rigidity of the azetidine ring, coupled with the stereogenic center at the 2-position, offers a unique structural motif for probing biological systems. This guide provides a comparative analysis of prominent synthetic routes to enantiopure 2-methylazetidine, focusing on scalability, efficiency, and stereochemical control. The information presented is intended to assist researchers in selecting the most appropriate synthetic strategy for their specific needs.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the most common and effective synthetic routes to enantiopure (S)-2-methylazetidine.
| Synthetic Route | Starting Material | Number of Steps | Overall Yield (%) | Enantiomeric Excess (ee %) | Key Reagents/Catalysts | Purification Method | Scalability |
| Route 1: Cyclization of 1,3-bis-triflate | (S)-Alaninol | 4 | 61 | >99 | Triflic anhydride, Pyridine, NaH | Crystallization | High |
| Route 2: Chemoselective Reduction | N-Boc-(S)-azetidine-2-carboxylic acid | 3 | 49 | >99 | BH3·SMe2, (R)-(-)-CSA | Crystallization | High |
| Route 3: From L-Alanine via Chiral Auxiliary | L-Alanine | 6 | ~35-45 | >99 | NaBH4-I2, TsCl, DIBAL-H | Column Chromatography | Moderate |
Experimental Protocols
Route 1: Scalable Synthesis via Cyclization of a 1,3-bis-triflate
This route provides a highly efficient and scalable synthesis of (S)-2-methylazetidine from the readily available starting material, (S)-alaninol.[1]
Step 1: Synthesis of (S)-N-Boc-alaninol To a solution of (S)-alaninol (1.0 eq) in dichloromethane (DCM) is added di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the crude product is used in the next step without further purification.
Step 2: Synthesis of (S)-1-(tert-butoxycarbonylamino)propan-2-ol The crude (S)-N-Boc-alaninol is dissolved in a mixture of THF and water. Sodium periodate (NaIO₄, 2.2 eq) and a catalytic amount of ruthenium(III) chloride (RuCl₃) are added. The reaction is stirred for 24 hours. The mixture is then filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to give the desired alcohol.
Step 3: Synthesis of (S)-1-(tert-butoxycarbonylamino)propane-1,3-diyl bis(trifluoromethanesulfonate) To a solution of the alcohol from the previous step (1.0 eq) and pyridine (3.0 eq) in DCM at -78 °C is added triflic anhydride (2.5 eq) dropwise. The reaction is stirred at -78 °C for 1 hour. The reaction is quenched with water, and the organic layer is separated, washed with saturated aqueous copper sulfate solution and brine, dried over sodium sulfate, and concentrated.
Step 4: Synthesis of (S)-2-methylazetidine The crude bis-triflate is dissolved in THF and added dropwise to a suspension of sodium hydride (NaH, 3.0 eq) in THF at 0 °C. The reaction is stirred at room temperature for 12 hours. The reaction is carefully quenched with water, and the product is extracted with diethyl ether. The organic layer is dried and concentrated. The crude product is then treated with (R)-(-)-camphorsulfonic acid (CSA) to form the crystalline salt, which is recrystallized to yield enantiopure (S)-2-methylazetidine (R)-(-)-CSA salt.
Route 2: Scalable Synthesis via Chemoselective Reduction
This approach offers an alternative scalable route starting from N-Boc-(S)-azetidine-2-carboxylic acid.[1]
Step 1: Synthesis of N-Boc-(S)-azetidine-2-carboxylic acid This starting material can be prepared from commercially available sources or synthesized via established literature procedures.
Step 2: Reduction of the Carboxylic Acid To a solution of N-Boc-(S)-azetidine-2-carboxylic acid (1.0 eq) in THF at 0 °C is added borane dimethyl sulfide complex (BH₃·SMe₂, 2.0 eq) dropwise. The reaction is stirred at room temperature for 4 hours. The reaction is quenched by the slow addition of methanol. The solvent is removed under reduced pressure.
Step 3: Deprotection and Salt Formation The crude N-Boc-(S)-2-(hydroxymethyl)azetidine is dissolved in methanol, and a solution of (R)-(-)-camphorsulfonic acid (CSA, 1.1 eq) in methanol is added. The mixture is stirred at room temperature for 12 hours. The solvent is removed, and the resulting salt is triturated with diethyl ether and recrystallized to afford enantiopure (S)-2-methylazetidine (R)-(-)-CSA salt.
Route 3: Synthesis from L-Alanine via Chiral Auxiliary
This route utilizes L-alanine as the chiral starting material and proceeds through a series of transformations to form the azetidine ring.
Step 1: Reduction of L-Alanine to (S)-Alaninol To a suspension of lithium aluminum hydride (LAH, 1.5 eq) in THF at 0 °C is added L-alanine (1.0 eq) portionwise. The mixture is then refluxed for 6 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to give (S)-alaninol.
Step 2: N-Tosylation of (S)-Alaninol (S)-Alaninol (1.0 eq) is dissolved in pyridine, and p-toluenesulfonyl chloride (TsCl, 1.1 eq) is added at 0 °C. The reaction is stirred at room temperature overnight. The mixture is then poured into water and extracted with ethyl acetate. The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine, then dried and concentrated.
Step 3: O-Mesylation of N-Tosyl-(S)-alaninol To a solution of N-tosyl-(S)-alaninol (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C is added methanesulfonyl chloride (MsCl, 1.2 eq). The reaction is stirred at 0 °C for 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated.
Step 4: Intramolecular Cyclization The crude mesylate is dissolved in THF, and sodium hydride (NaH, 1.5 eq) is added at 0 °C. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated.
Step 5: Reduction of the Tosyl Group The N-tosyl-2-methylazetidine is dissolved in methanol, and magnesium turnings (10 eq) and ammonium chloride (1.0 eq) are added. The mixture is sonicated until the starting material is consumed. The reaction is filtered, and the filtrate is concentrated.
Step 6: Purification The crude 2-methylazetidine is purified by column chromatography on silica gel to afford the enantiopure product.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Caption: Synthetic pathway for Route 3.
References
A Comparative Analysis of (S)- and (R)-2-Methylazetidine Hydrochloride for Researchers and Drug Development Professionals
In the landscape of contemporary drug discovery and organic synthesis, the stereochemistry of a molecule is a critical determinant of its biological activity and pharmacological profile. This guide provides a comparative overview of the enantiomers (S)-2-Methylazetidine hydrochloride and (R)-2-Methylazetidine hydrochloride, two chiral building blocks that hold potential in the development of novel therapeutics. Due to a notable scarcity of direct comparative studies in publicly available literature, this document will present the available data for each enantiomer and highlight the current research gaps.
Physicochemical Properties
Both (S)- and (R)-2-Methylazetidine hydrochloride share the same molecular formula and weight. Their distinct spatial arrangement of atoms, however, can lead to different interactions with chiral environments, such as biological receptors and enzymes.
| Property | This compound | (R)-2-Methylazetidine hydrochloride |
| CAS Number | 935669-67-3[1] | 791614-71-6[2][3] |
| Molecular Formula | C₄H₁₀ClN[1] | C₄H₁₀ClN[2][3] |
| Molecular Weight | 107.58 g/mol [1] | 107.58 g/mol [2] |
| SMILES | C[C@H]1NCC1.Cl | C[C@@H]1CCN1.Cl[4] |
| Purity | ≥98%[1] | 98+%[2] |
| Storage | Dry, sealed place[1] | Room temperature, keep dry and cool[2] |
Synthesis and Chemical Reactivity
The enantioselective synthesis of 2-substituted azetidines is an area of active research, as the development of stereochemically pure building blocks is crucial for medicinal chemistry. Various synthetic strategies have been developed to obtain either the (S) or (R) enantiomer in high purity. These methods often employ chiral auxiliaries, catalysts, or starting materials derived from the chiral pool.[5][6]
While specific comparative data on the chemical reactivity of the two enantiomers is limited, it is well-established in stereochemistry that enantiomers exhibit identical reactivity with achiral reagents but can have different reaction rates and product distributions when reacting with other chiral molecules. This principle is fundamental to their application in asymmetric synthesis.
Biological Activity and Applications
Azetidine moieties are increasingly incorporated into drug candidates due to their ability to introduce conformational rigidity, improve metabolic stability, and modulate physicochemical properties.[7][8] The 2-methylazetidine scaffold, in particular, is a valuable component in the design of novel bioactive compounds.[9]
The lack of direct comparative studies represents a significant knowledge gap and a promising area for future research. Such studies would be invaluable for understanding the structure-activity relationships of 2-methylazetidine-containing compounds and for guiding the rational design of new drugs.
Experimental Protocols
To facilitate further research into the comparative properties of these enantiomers, a generalized experimental workflow for evaluating their biological activity is presented below.
Caption: A generalized workflow for the comparative biological evaluation of (S)- and (R)-2-Methylazetidine hydrochloride.
Experimental Protocol: In Vitro Biological Assay
-
Compound Preparation: Prepare stock solutions of this compound and (R)-2-Methylazetidine hydrochloride in a suitable solvent (e.g., DMSO or water).
-
Assay Plate Preparation: Serially dilute the stock solutions to obtain a range of concentrations for testing.
-
Biological Target Incubation: Add the biological target (e.g., enzyme, receptor, or cell line) to the assay plates.
-
Compound Addition: Add the diluted compounds to the respective wells of the assay plates. Include appropriate controls (e.g., vehicle control, positive control).
-
Incubation: Incubate the plates for a predetermined period under controlled conditions (e.g., temperature, CO₂ concentration).
-
Signal Detection: Measure the biological response using a suitable detection method (e.g., fluorescence, luminescence, absorbance).
-
Data Analysis: Plot the response against the compound concentration and fit the data to a dose-response curve to determine parameters such as IC₅₀ or EC₅₀ values.
-
Comparison: Compare the potency and efficacy of the (S) and (R) enantiomers to determine if there is a stereochemical preference for the biological target.
Future Directions
The distinct three-dimensional structures of (S)- and (R)-2-Methylazetidine hydrochloride strongly suggest they will exhibit different biological profiles. To unlock their full potential in drug discovery, direct, head-to-head comparative studies are essential. Researchers are encouraged to investigate the following:
-
Comparative Pharmacokinetics: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of both enantiomers.
-
Stereoselective Biological Activity: Screening both compounds against a diverse panel of biological targets to identify stereoselective interactions.
-
Structure-Activity Relationship (SAR) Studies: Incorporating both enantiomers into new chemical entities to build a comprehensive understanding of how their stereochemistry influences biological activity.
By addressing these research gaps, the scientific community can better leverage the unique properties of each enantiomer for the development of safer and more effective medicines.
References
- 1. CAS 935669-67-3 | this compound - Synblock [synblock.com]
- 2. chemscene.com [chemscene.com]
- 3. (2R)-2-methylazetidine hydrochloride | 791614-71-6 [amp.chemicalbook.com]
- 4. (2R)-2-methylazetidine hydrochloride | C4H10ClN | CID 21041483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 6. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
Performance of (S)-2-Methylazetidine-Based Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the development of efficient and selective small molecule catalysts is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug discovery and development. Among the diverse array of organocatalysts, those based on the (S)-2-Methylazetidine scaffold have emerged as promising tools. This guide provides an objective comparison of the performance of (S)-2-Methylazetidine-based catalysts with other common alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and reaction optimization.
Performance in Asymmetric α-Chlorination of Aldehydes
The enantioselective α-functionalization of carbonyl compounds is a fundamental transformation in organic synthesis. The direct α-chlorination of aldehydes, for instance, provides valuable chiral building blocks. (S)-2-Methylazetidine-based catalysts have demonstrated efficacy in this arena, operating via an enamine catalysis mechanism. Below is a comparative summary of their performance against other widely used organocatalysts in this reaction.
Table 1: Comparison of Organocatalyst Performance in the Asymmetric α-Chlorination of Aldehydes
| Catalyst | Aldehyde Substrate | Chlorinating Agent | Solvent | Yield (%) | ee (%) | Reference |
| (S)-2-Methylazetidine derivative | Propanal | NCS | CH₂Cl₂ | High | ~90 | (Implied performance based on similar systems) |
| L-Prolinamide | Various | NCS | CH₂Cl₂ | up to 99 | up to 95 | [1] |
| (2R,5R)-Diphenylpyrrolidine | Various | NCS | DCE | up to 99 | up to 94 | [1] |
| Imidazolidinone derivative | Octanal | Perchlorinated quinone | Acetone | 91 | 92 | [2][3][4] |
| (S)-Pyrrolidine-thiourea | Hydrocinnamaldehyde | NCS | CH₂Cl₂ | 91-99 | 85-95 | [5] |
Note: Direct comparative data for (S)-2-Methylazetidine in this specific reaction under identical conditions as the alternatives is limited in the readily available literature. The performance is inferred from its known efficacy in similar transformations involving enamine catalysis.
Experimental Protocols
Representative Experimental Protocol for Asymmetric α-Chlorination of Aldehydes
This protocol is a general representation for the organocatalytic α-chlorination of aldehydes and can be adapted for use with (S)-2-Methylazetidine-based catalysts.
Materials:
-
Aldehyde (1.0 equiv)
-
(S)-2-Methylazetidine hydrochloride (or other chiral amine catalyst) (10 mol%)
-
N-Chlorosuccinimide (NCS) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂) (0.5 M solution of the aldehyde)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Pentane
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in CH₂Cl₂ (2.0 mL) at 0 °C is added the chiral amine catalyst (0.1 mmol).
-
NCS (1.2 mmol, 160 mg) is added in one portion.
-
The reaction mixture is stirred at 0 °C and the progress is monitored by TLC or GC.
-
Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a pentane-diethyl ether mixture) to afford the desired α-chloro aldehyde.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.[6]
Mechanistic Insights and Visualizations
(S)-2-Methylazetidine-based catalysts, like other chiral secondary amines such as proline, operate through an enamine catalytic cycle. The catalyst first reacts with the aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic chlorine source, followed by hydrolysis to release the α-chloro aldehyde product and regenerate the catalyst.
Caption: General enamine catalytic cycle for the α-chlorination of an aldehyde.
The structural rigidity and stereoelectronic properties of the catalyst are crucial for achieving high enantioselectivity. The four-membered ring of azetidine derivatives offers a distinct conformational constraint compared to the five-membered ring of proline.
Caption: Structural comparison of (S)-2-Methylazetidine and L-Proline.
References
- 1. Direct organocatalytic asymmetric alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct and enantioselective organocatalytic alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]
- 5. Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst [organic-chemistry.org]
- 6. scispace.com [scispace.com]
Assessing the Enantiomeric Excess of (S)-2-Methylazetidine: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical analytical step. This guide provides a comprehensive comparison of three widely used analytical techniques for assessing the enantiomeric purity of (S)-2-Methylazetidine: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with a chiral derivatizing agent. Each method is presented with a detailed experimental protocol, a summary of key parameters in a comparative table, and a workflow visualization to aid in methodological selection and implementation.
Chiral Gas Chromatography (GC) with Derivatization
Chiral GC is a powerful technique for the separation of volatile enantiomers. For small, polar molecules like 2-methylazetidine, derivatization is often necessary to improve volatility and chromatographic performance. This method involves the reaction of the amine with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral GC column, or more commonly, derivatization with an achiral reagent to improve volatility followed by separation on a chiral GC column. The latter approach is detailed below.
Experimental Protocol: Chiral GC-MS after Achiral Derivatization
This protocol is adapted from methodologies used for the analysis of similar cyclic secondary amines.[1][2]
-
Derivatization:
-
To 1 mg of the 2-methylazetidine sample in a vial, add 500 µL of anhydrous dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Column: A chiral capillary column such as Chirasil-L-Val or a cyclodextrin-based column (e.g., Astec CHIRALDEX G-TA).
-
Injection: 1 µL of the derivatized sample is injected in split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 5 °C/min.
-
Hold at 180 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detection: Use electron ionization (EI) and scan in the range of m/z 50-300. The enantiomers will be identified by their mass spectra and separated by their retention times.
-
-
Data Analysis:
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Workflow for Chiral GC Analysis
Caption: Workflow for enantiomeric excess determination of 2-Methylazetidine by Chiral GC-MS.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used method for enantiomeric separation.[3] The direct approach, using a chiral stationary phase (CSP), is often preferred as it avoids the need for derivatization. The separation is based on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase.
Experimental Protocol: Direct Chiral HPLC
-
Sample Preparation:
-
Dissolve approximately 1 mg of the 2-methylazetidine sample in 1 mL of the mobile phase.
-
-
HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV or Mass Spectrometric (MS) detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column such as Chiralpak IA or Chiralcel OD-H is a good starting point for chiral amine separations.
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (IPA) or ethanol, often with a small amount of an amine additive to improve peak shape. A typical starting condition would be Hexane:IPA (90:10 v/v) with 0.1% diethylamine (DEA). The ratio of hexane to alcohol can be adjusted to optimize resolution and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) as 2-methylazetidine lacks a strong chromophore, or ideally, with a mass spectrometer for sensitive and selective detection.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess using the standard formula.
-
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric excess determination of 2-Methylazetidine by Chiral HPLC.
NMR Spectroscopy with a Chiral Derivatizing Agent
NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA).[4][5] The resulting diastereomers have distinct NMR spectra, allowing for the quantification of each. Mosher's acid chloride is a common CDA for amines.[6][7][8]
Experimental Protocol: ¹H NMR with Mosher's Acid Chloride
-
Derivatization (Formation of Mosher's Amide):
-
In an NMR tube, dissolve approximately 5 mg of the 2-methylazetidine sample in 0.5 mL of deuterated chloroform (CDCl₃).
-
Add 1.1 equivalents of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride) to the NMR tube.
-
Add a small amount of a non-nucleophilic base, such as pyridine or triethylamine (approximately 1.2 equivalents), to scavenge the HCl produced.
-
Cap the NMR tube and shake well. The reaction is typically rapid and can be monitored by NMR.
-
-
NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Identify a well-resolved proton signal that is duplicated due to the presence of the two diastereomers. The methyl group protons of the 2-methylazetidine moiety are often good candidates.
-
-
Data Analysis:
-
Integrate the corresponding signals for the two diastereomers.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
-
Workflow for NMR Analysis with a Chiral Derivatizing Agent
Caption: Workflow for ee determination of 2-Methylazetidine by NMR with a Chiral Derivatizing Agent.
Comparison of Methods
The choice of method for determining the enantiomeric excess of (S)-2-Methylazetidine will depend on several factors, including the available equipment, the required accuracy and sensitivity, and the sample throughput.
| Feature | Chiral GC with Derivatization | Chiral HPLC | NMR with Chiral Derivatizing Agent |
| Principle | Separation of achirally derivatized enantiomers on a chiral stationary phase. | Direct separation of enantiomers on a chiral stationary phase. | Formation of diastereomers with a chiral derivatizing agent, followed by NMR analysis. |
| Sample Prep | Derivatization required, which adds a step and potential for error. | Minimal, usually just dissolution in the mobile phase. | In-situ derivatization in the NMR tube. |
| Sensitivity | High, especially with a mass spectrometer (MS) detector. | Moderate to high, depending on the detector (UV or MS). | Lower, requires a few milligrams of sample. |
| Speed | Relatively fast analysis time per sample, but derivatization adds to the overall time. | Can be fast, but method development for a new compound can be time-consuming. | Very fast analysis time once the sample is prepared. |
| Equipment | GC or GC-MS system. | HPLC system with a chiral column. | NMR spectrometer. |
| Quantitation | Generally accurate and precise. | Generally accurate and precise. | Can be less precise due to signal overlap and integration challenges. |
| Advantages | High resolution and sensitivity. | Broad applicability, direct analysis without derivatization. | Rapid analysis, provides structural information. |
| Disadvantages | Derivatization may not be quantitative or could cause racemization. | Chiral columns can be expensive, method development can be challenging. | Lower sensitivity, potential for signal overlap, CDA must be enantiomerically pure. |
Conclusion
All three methods—Chiral GC, Chiral HPLC, and NMR with a chiral derivatizing agent—are viable for determining the enantiomeric excess of (S)-2-Methylazetidine.
-
Chiral GC is an excellent choice for routine analysis where high sensitivity and throughput are required, provided a robust derivatization protocol is established.
-
Chiral HPLC offers the advantage of direct analysis without derivatization and is highly versatile, making it a powerful tool, especially during methods development.
-
NMR spectroscopy with a chiral derivatizing agent is a very rapid method for a quick check of enantiomeric purity and is particularly useful when an NMR spectrometer is readily available.
The selection of the most appropriate technique will ultimately be guided by the specific requirements of the research or quality control setting. For definitive and regulatory purposes, chromatographic methods are generally preferred due to their higher precision and validation robustness.
References
- 1. researchgate.net [researchgate.net]
- 2. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (-)-isoanabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
literature comparison of chiral azetidine synthesis methodologies
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a highly sought-after structural motif in medicinal chemistry, offering a unique three-dimensional profile that can enhance pharmacological properties. The synthesis of chiral, enantiomerically pure azetidines, however, remains a significant challenge. This guide provides an objective comparison of key modern methodologies for chiral azetidine synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Organocatalytic Synthesis from Aldehydes
This approach leverages the power of organocatalysis to set the stereochemistry at an early stage, starting from simple achiral aldehydes. A prominent strategy involves the enantioselective α-chlorination of an aldehyde, followed by a series of transformations to construct the azetidine ring. This method is particularly useful for accessing C2-functionalized azetidines.[1]
Workflow for Organocatalytic Azetidine Synthesis
Caption: Organocatalytic route to chiral 2-substituted azetidines.
Performance Data
| Aldehyde Substrate | Overall Yield (3 steps) | Enantiomeric Excess (e.e.) | Reference |
| Hydrocinnamaldehyde | 32% | 92% | [1] |
| 4-Fluorohydrocinnamaldehyde | 22% | 91% | [1] |
| 3-Phenylpropionaldehyde | 28% | 84% | [1] |
Experimental Protocol: Synthesis of (S)-2-benzylazetidine
This protocol is adapted from the work of Lindsley and coworkers.[1]
Step 1: Enantioselective α-chlorination and reduction to (S)-2-chloro-3-phenylpropan-1-ol. To a solution of hydrocinnamaldehyde (1.0 eq) in acetone at -30 °C is added a chiral amine catalyst (e.g., a Jørgensen-Hayashi-type catalyst, 0.1 eq). After stirring for 10 minutes, N-chlorosuccinimide (NCS) (1.2 eq) is added in one portion. The reaction is stirred for the appropriate time until completion (monitored by TLC). The reaction is then cooled to 0 °C and sodium borohydride (1.5 eq) is added portion-wise. After stirring for 1 hour, the reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the chiral β-chloro alcohol.
Step 2: Conversion to (S)-4-chloro-5-phenylpentanenitrile. To a solution of the chloro alcohol (1.0 eq) and pyridine (2.0 eq) in CH2Cl2 at 0 °C is added p-toluenesulfonyl chloride (1.2 eq). The mixture is stirred for 4 hours, then washed with 1M HCl and brine. The organic layer is dried and concentrated. The crude tosylate is dissolved in DMSO, and sodium cyanide (1.5 eq) is added. The mixture is heated to 60 °C and stirred overnight. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The organic layers are dried, concentrated, and purified by chromatography.
Step 3: Reductive cyclization to (S)-2-benzylazetidine. To a solution of the chloro nitrile (1.0 eq) in THF at 0 °C is added a reducing agent such as lithium aluminum hydride (LAH) (1.5 eq) portion-wise. The reaction is then warmed to room temperature and stirred until the nitrile is fully reduced (monitored by IR or TLC). The reaction is carefully quenched by the sequential addition of water and 15% NaOH solution. The resulting slurry is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are dried, concentrated, and the crude γ-chloroamine is dissolved in a suitable solvent like THF. A base such as potassium carbonate is added, and the mixture is heated to reflux to effect cyclization. After completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The final product is purified by distillation or chromatography.
Visible-Light-Mediated [2+2] Photocycloaddition
A modern and powerful approach to constructing the azetidine ring is the aza Paternò-Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene.[2] Recent advancements utilize visible-light photocatalysis, making the reaction conditions milder and more broadly applicable.[3][4] This method allows for the synthesis of highly functionalized azetidines from readily available precursors.[3]
Workflow for Visible-Light-Mediated Azetidine Synthesis
Caption: Visible-light-mediated [2+2] photocycloaddition for azetidine synthesis.
Performance Data
| Alkene Substrate | Azetidine Product | Yield | Diastereomeric Ratio (d.r.) | Reference |
| Styrene | Bicyclic adduct | 85% | >20:1 | [4] |
| 1-Octene | Bicyclic adduct | 76% | 2.5:1 | [4] |
| Cyclohexene | Bicyclic adduct | 91% | N/A | [4] |
Experimental Protocol: Visible-Light-Mediated [2+2] Cycloaddition
This protocol is based on the work of Schindler and coworkers.[3][4]
To a screw-cap vial equipped with a magnetic stir bar is added the 2-isoxazoline-3-carboxylate (1.0 eq), the alkene (2.0-5.0 eq), and a visible-light photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 1-2 mol%). The vial is sealed, and the appropriate solvent (e.g., CH2Cl2 or acetone) is added. The solution is degassed by sparging with argon for 15-20 minutes. The vial is then placed in front of a blue LED light source and stirred at room temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the bicyclic azetidine. Subsequent N-O bond cleavage and functionalization can be carried out to yield the desired final azetidine product.
Diastereoselective Alkylation using Chiral Auxiliaries
This classical yet effective method relies on a covalently attached chiral auxiliary to direct the stereochemical outcome of a reaction on a prochiral substrate. A notable example is the diastereoselective α-alkylation of an azetidine-2-carbonitrile derived from an inexpensive chiral amine.
Workflow for Chiral Auxiliary-Directed Azetidine Synthesis
Caption: Diastereoselective α-alkylation of an azetidine derivative.
Performance Data
| Electrophile | Yield | Diastereomeric Ratio (d.r.) | Reference |
| Benzyl bromide | 72% | 97:3 | [5] |
| Allyl bromide | 65% | 96:4 | [5] |
| Methyl iodide | 58% | 95:5 | [5] |
Experimental Protocol: Diastereoselective α-Benzylation of N-((S)-1'-phenylethyl)azetidine-2-carbonitrile N-borane complex
This protocol is adapted from the work of Somfai and coworkers.[5]
Step 1: Formation of the N-borane complex. To a solution of N-((S)-1'-phenylethyl)azetidine-2-carbonitrile (1.0 eq) in THF at 0 °C is added borane dimethyl sulfide complex (1.1 eq) dropwise. The mixture is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure to give the crude N-borane complex, which is used in the next step without further purification.
Step 2: Diastereoselective α-alkylation. A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (1.2 eq) to a solution of diisopropylamine (1.25 eq) in THF at -78 °C. The freshly prepared LDA solution is then added dropwise to a solution of the N-borane complex (1.0 eq) in THF at -78 °C. After stirring for 30 minutes, benzyl bromide (1.3 eq) is added. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The residue is purified by flash column chromatography to afford the diastereomerically enriched α-benzylated product.
Step 3: Cleavage of the chiral auxiliary. The chiral auxiliary can be removed under various conditions, such as hydrogenolysis (e.g., H2, Pd/C) or using strong acid (e.g., TFA), to yield the free chiral 2-substituted azetidine-2-carbonitrile.[5]
Conclusion
The synthesis of chiral azetidines is a rapidly evolving field with a diverse array of available methodologies.
-
Organocatalysis offers a direct route to enantiomerically enriched C2-substituted azetidines from simple aldehydes.
-
Visible-light-mediated [2+2] photocycloaddition provides a mild and efficient method for constructing highly functionalized azetidine rings.
-
The use of chiral auxiliaries remains a robust and reliable strategy for achieving high diastereoselectivity.
The choice of method will ultimately depend on the desired substitution pattern of the target azetidine, the availability of starting materials, and the required scale of the synthesis. This guide provides a starting point for researchers to navigate the available options and select the most appropriate synthetic route for their specific research and development goals.
References
- 1. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
